Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of a triazinoindole precursor with a suitable thiol reagent under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Uniqueness
What sets Acetamide, N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- apart from similar compounds is its specific substitution pattern on the triazinoindole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19N5OS |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-10-4-7-13-12(8-10)15-16(22(13)2)19-17(21-20-15)24-9-14(23)18-11-5-6-11/h4,7-8,11H,3,5-6,9H2,1-2H3,(H,18,23) |
InChI Key |
VYXYMHRVVPZLET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C |
Origin of Product |
United States |
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